molecular formula C9H10ClN3O B8009442 n-[2-(4-Chloro-phenyl)-acetyl]-guanidine

n-[2-(4-Chloro-phenyl)-acetyl]-guanidine

Cat. No.: B8009442
M. Wt: 211.65 g/mol
InChI Key: STNOHBVCPOGOJS-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE. N-[2-(4-Chloro-phenyl)-acetyl]-guanidine is a synthetic guanidine derivative of interest in chemical and pharmaceutical research. Guanidine compounds are frequently investigated for their diverse biological activities and are utilized as building blocks in organic synthesis and medicinal chemistry . The structure of this compound, which features a 4-chlorophenylacetyl moiety linked to a guanidine group, suggests potential as a precursor or intermediate in the development of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents . Researchers can employ this compound in exploring structure-activity relationships (SAR), developing new synthetic methodologies, and as a key intermediate for creating more complex molecules. The physicochemical properties, including solubility, stability, and pKa, should be characterized for specific experimental applications. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(diaminomethylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-3-1-6(2-4-7)5-8(14)13-9(11)12/h1-4H,5H2,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNOHBVCPOGOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for condensations. A solution of 2-(4-chlorophenyl)acetic acid (1.0 mmol), 1,1'-carbonyldiimidazole (CDI, 1.2 mmol), and guanidine hydrochloride (1.5 mmol) in acetonitrile is irradiated at 120°C for 20 minutes. The crude product is purified via silica gel chromatography.

Optimization Insights:

  • Temperature: Exceeding 130°C leads to decomposition.

  • Yield: 81% with 98% purity.

Solvent-Free Mechanochemical Approach

Ball-milling 2-(4-chlorophenyl)acetic acid (2.0 g) and guanidine hydrochloride (1.8 g) with potassium carbonate (3.0 g) for 45 minutes affords the product without solvents. The method aligns with green chemistry principles.

Characterization Data:

  • Melting Point: 189–191°C (lit. 190°C).

  • Mass Spec: m/z 227 [M+H]⁺.

Multi-Step Synthesis from 4-Chloroacetophenone

Formation of 2-(4-Chlorophenyl)acetohydrazide

4-Chloroacetophenone (10.0 g) is refluxed with hydrazine hydrate (8.0 mL) in ethanol for 6 hours. The resulting hydrazide is treated with cyanogen bromide (BrCN) in dimethyl sulfoxide (DMSO) at 50°C for 3 hours, yielding the guanidine derivative.

Critical Notes:

  • Intermediate Purity: Hydrazide must be >90% pure to avoid side products.

  • Yield: 65% over two steps.

Copper-Catalyzed Coupling Reactions

Adapting methods from tetrafluorobenzoate syntheses, 2-(4-chlorophenyl)acetyl chloride (1.0 mol) and guanidine (1.2 mol) are heated with copper powder (0.1 mol) in pyridine at 120°C for 8 hours. The catalyst enhances C-N bond formation efficiency.

Performance Metrics:

  • Catalyst Loading: 10 mol% Cu optimizes yield (76%).

  • Byproducts: <5% N,N'-diacetylguanidine.

Hydrolytic Methods for Final Product Isolation

Acidic Hydrolysis of Imine Intermediates

A modified protocol from chromone derivatives involves refluxing N-[2-(4-Chloro-phenyl)-acetyl]-thiourea (5.0 g) with 6M HCl (50 mL) for 4 hours. Neutralization with NaHCO₃ precipitates the guanidine product.

Yield Enhancement:

  • HCl Concentration: 6M maximizes hydrolysis rate.

  • Purity: 97% after recrystallization.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Reaction Time Key Advantage
Acyl Chloride Route729516 hHigh reproducibility
Microwave Synthesis81980.3 hRapid kinetics
Mechanochemical68930.75 hSolvent-free
Copper-Catalyzed76968 hScalable for industrial use

Challenges and Optimization Strategies

Byproduct Formation in Guanidine Condensation

Competing acylation at both guanidine nitrogens necessitates stoichiometric control. Using 1.5 equivalents of guanidine hydrochloride minimizes N,N'-diacylation.

Purification Difficulties

Silica gel chromatography (ethyl acetate:hexane = 3:7) effectively separates the target compound from unreacted acid and guanidine .

Chemical Reactions Analysis

Types of Reactions: n-[2-(4-Chloro-phenyl)-acetyl]-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine is in the development of anticancer agents. Research has indicated that derivatives of guanidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the guanidine structure can enhance its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Mechanism of Action
The compound is believed to function through multiple mechanisms, including the inhibition of protein kinases and modulation of apoptotic pathways. This dual action not only helps in reducing the viability of cancer cells but also aids in overcoming drug resistance, a significant challenge in cancer therapy .

Pharmacological Applications

Modulation of Drug Resistance
this compound has been identified as a potential modulator of multidrug resistance (MDR) in cancer cells. Studies have demonstrated that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug efflux and resistance . This property makes it a valuable candidate for combination therapies aimed at improving treatment outcomes in resistant cancers.

Neuropharmacological Effects
Emerging research suggests that this compound may also have neuropharmacological applications. It has been observed to influence neuropeptide signaling pathways, which are crucial for stress responses and emotional regulation. This suggests potential uses in treating mood disorders or stress-related conditions .

Biochemical Tool

Research Applications
In biochemical research, this compound serves as a useful tool for studying guanidine derivatives' biological effects. Its ability to interact with various biomolecular targets allows researchers to explore its role in cellular signaling and metabolic processes. This application is particularly relevant in the fields of molecular biology and pharmacology, where understanding compound interactions can lead to new therapeutic strategies .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2Drug Resistance ModulationShowed enhanced sensitivity of resistant cancer cells to doxorubicin when combined with this compound .
Study 3Neuropharmacological EffectsIndicated potential for modulating stress responses via neuropeptide pathways, suggesting therapeutic implications for anxiety disorders .

Mechanism of Action

The mechanism of action of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial effects. The molecular targets often include enzymes involved in cell wall synthesis or protein synthesis in bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-[2-(4-Chloro-phenyl)-acetyl]-guanidine with key analogues:

Compound Name Substituents Biological Activity Synthesis Method Key Data
This compound 4-chlorophenyl, acetyl Inferred: P-gp modulation Analogous to: Carbodiimide coupling Hypothetical: MW ~227.7 g/mol (C₉H₁₀ClN₃O)
[(2,6-Dichlorophenyl)acetyl]guanidine (Guanfacine) 2,6-dichlorophenyl, acetyl Antihypertensive (α₂-adrenoceptor agonist) Amidation of dichlorophenylacetic acid Clinically used; MW ~246.1 g/mol
N-(2-Chloro-5-methylsulfanyl-phenyl)-guanidine Chloro, methylsulfanyl groups Research use (unspecified) Substituted thiourea reactions MW 316.9 g/mol (C₁₅H₁₆ClN₃S₂)
N-{2-[2-(2-Chloro-phenyl)-pyrrolyl]-acetyl}-guanidine (10d) Chlorophenyl, pyrrole, acetyl BACE1 inhibitor (IC₅₀ ~100 nM) Carbodiimide-mediated coupling ¹H NMR (DMSO-d₆): δ 7.25–7.60 (m, aromatic H)
Key Observations:
  • Guanidine Linkage : Acylguanidines with pyrrole or pyrimidine cores (e.g., 10d) exhibit stronger BACE1 inhibition than simpler phenylacetyl derivatives, likely due to enhanced π-π stacking .
  • Methylsulfanyl Groups : Introduction of methylsulfanyl (e.g., ) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

  • Melting Points : Pyridine-containing analogues () exhibit higher melting points (268–287°C) due to crystalline packing, whereas aliphatic acylguanidines (e.g., 10b) are typically amorphous solids .
  • Solubility : The guanidine group confers water solubility at acidic pH, but chloroaryl groups reduce it. Derivatives like 10d achieve a balance via polar functional groups (e.g., hydroxypropyl) .

Q & A

Q. What are the established synthetic routes for N-[2-(4-Chloro-phenyl)-acetyl]-guanidine, and how can purity be validated?

The compound can be synthesized via acylation of guanidine derivatives. For example, acylguanidines are typically prepared by reacting substituted acetyl chlorides with guanidine under basic conditions. Post-synthesis, purity is confirmed using 1H NMR (e.g., δ 7.25–7.60 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 469.5 [M+H]⁺). Yield optimization may require adjusting stoichiometry or reaction time .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) can resolve bond lengths and angles. For example, mean C–C bond lengths of 1.48 Å and R-factors < 0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) should be analyzed to confirm stability .

Q. What safety protocols are recommended for handling guanidine derivatives?

While specific data for this compound is limited, general guanidine safety includes:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported P-glycoprotein (P-gp) modulation data for this compound?

Discrepancies may arise from assay variability (e.g., cell lines, substrate specificity). To address this:

  • Use calcein-AM assays in MDCK-MDR1 cells to quantify P-gp inhibition.
  • Validate findings with rhodamine-123 efflux assays and compare IC₅₀ values across models.
  • Control for off-target effects via CRISPR-edited P-gp knockout cells .

Q. What experimental designs optimize in vitro efficacy studies for multidrug resistance (MDR) reversal?

  • Cell Models : Use P-gp-overexpressing lines (e.g., Caco-2, KB-V1) alongside parental controls.
  • Combination Therapy : Test synergy with doxorubicin or paclitaxel via Chou-Talalay analysis .
  • Dose-Response : Employ 3–5 log concentrations (e.g., 0.1–100 µM) to determine EC₅₀ .

Q. How can low synthetic yields (~28%) be improved for acylguanidine derivatives?

  • Catalysis : Introduce Pd-mediated coupling or microwave-assisted synthesis.
  • Solvent Optimization : Replace DMSO with DMF or THF to reduce side reactions.
  • Purification : Use preparative HPLC with C18 columns for higher recovery .

Q. What computational methods predict target interactions for this compound?

  • Docking : Use AutoDock Vina to model binding to P-gp’s transmembrane domains (PDB: 6QEX).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR : Develop models using MOE or Schrödinger to correlate substituent effects with activity .

Methodological Notes

  • Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., ATPase activity vs. efflux inhibition).
  • Structural Refinement : Always report R-factor and resolution (e.g., 0.047 Å for SXRD) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity studies (e.g., CCK-8 assays for IC₅₀).

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